molecular formula C12H11NO3 B3231566 Methyl 2-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylate CAS No. 132638-24-5

Methyl 2-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylate

Cat. No.: B3231566
CAS No.: 132638-24-5
M. Wt: 217.22 g/mol
InChI Key: XSWODDQKGOXFFU-UHFFFAOYSA-N
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Description

Methyl 2-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylate is a quinolone derivative Quinolones are a class of synthetic compounds known for their broad-spectrum antibacterial activity

Scientific Research Applications

Methyl 2-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylate has several scientific research applications:

Safety and Hazards

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . The hazard statements associated with it are H302, H315, H319, and H335 . Precautionary statements include P261, P305, P351, and P338 .

Future Directions

The future directions for “Methyl 2-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylate” and similar compounds could involve exploring their therapeutic potential. The 4-quinolone scaffold, to which this compound belongs, is a privileged scaffold in medicinal chemistry . Therefore, it could be worthwhile to investigate the potential applications of this compound in drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylate typically involves the reaction of 2-methyl-3-oxo-3-(phenylamino)propanoic acid with various reagents. One common method includes the use of aromatic amines and diethyl acetylenedicarboxylate, followed by a PPA-catalyzed intramolecular Friedel–Crafts reaction . Another method involves the condensation of methyl 2-isothiocyanatobenzoate with methyl malonate .

Industrial Production Methods

Industrial production methods for this compound often involve multi-step synthesis processes that are scalable and efficient. These methods may include the use of metal-catalyzed reactions, flow chemistry, and one-pot synthesis techniques to ensure high yields and purity .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions can vary but often involve specific temperatures, solvents, and catalysts to optimize the reaction .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield quinoline derivatives with additional oxygen-containing groups, while reduction reactions may produce more saturated compounds .

Mechanism of Action

The mechanism of action of methyl 2-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylate involves its interaction with bacterial DNA gyrase, an enzyme essential for DNA replication. By inhibiting this enzyme, the compound prevents bacterial DNA from duplicating, leading to the death of the bacterial cell . This mechanism is similar to that of other quinolone antibiotics.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to inhibit bacterial DNA gyrase makes it a valuable compound in the development of new antibacterial agents .

Properties

IUPAC Name

methyl 2-methyl-4-oxo-1H-quinoline-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO3/c1-7-10(12(15)16-2)11(14)8-5-3-4-6-9(8)13-7/h3-6H,1-2H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSWODDQKGOXFFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)C2=CC=CC=C2N1)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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